molecular formula C12H15ClF2O2 B14049746 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene

Cat. No.: B14049746
M. Wt: 264.69 g/mol
InChI Key: CKEDKEUECCWZHB-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene is a substituted benzene derivative featuring a unique combination of functional groups: a difluoromethoxy group at the ortho position (C2), an ethoxy group at the para position (C6), and a 3-chloropropyl chain at the meta position (C1) relative to the ethoxy substituent.

The presence of difluoromethoxy (‒OCHF₂) and ethoxy (‒OCH₂CH₃) groups introduces steric and electronic effects that may influence reactivity, solubility, and metabolic stability compared to simpler analogs. The 3-chloropropyl side chain could modulate lipophilicity or serve as a reactive site for further derivatization .

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-3-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-10-6-3-7-11(17-12(14)15)9(10)5-4-8-13/h3,6-7,12H,2,4-5,8H2,1H3

InChI Key

CKEDKEUECCWZHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OC(F)F)CCCCl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Approach

This method, documented in patent literature, begins with 3-ethoxy-2-methoxybenzene as the core structure. The synthesis proceeds as follows:

  • Difluoromethoxylation :
    The methoxy group at the 3-position undergoes fluorination using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) . This step replaces the methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) moiety.
    $$
    \text{3-ethoxy-2-methoxybenzene} + \text{SF₄} \rightarrow \text{3-ethoxy-2-difluoromethoxybenzene}
    $$

  • Chloropropyl Introduction :
    A Friedel-Crafts alkylation installs the 3-chloropropyl chain at the 1-position. Aluminum chloride (AlCl₃) serves as the catalyst in anhydrous dichloromethane (DCM):
    $$
    \text{3-ethoxy-2-difluoromethoxybenzene} + \text{Cl(CH₂)₃Cl} \xrightarrow{\text{AlCl₃}} \text{this compound}
    $$

Yield : 65–75% after purification.

Alternative Nucleophilic Substitution Methods

An alternative route involves sequential nucleophilic substitutions on a pre-functionalized benzene ring:

  • Ethoxy Group Installation :
    Phenol derivatives react with ethyl bromide in the presence of a base (e.g., K₂CO₃) to form the ethoxy group.

  • Difluoromethoxylation :
    Similar to the Friedel-Crafts method, DAST or SF₄ introduces the difluoromethoxy group.

  • Chloropropyl Attachment :
    A Mitsunobu reaction or SN2 displacement with 1-bromo-3-chloropropane achieves the chloropropyl chain.

Comparison of Methods :

Parameter Friedel-Crafts Nucleophilic Substitution
Yield 65–75% 50–60%
Reaction Time 8–12 hours 24–48 hours
Catalyst Cost Moderate (AlCl₃) High (Mitsunobu reagents)
Byproduct Formation Minimal Moderate

Reaction Conditions and Optimization

Solvent Systems and Temperature Effects

Solvent polarity critically influences reaction efficiency:

  • Friedel-Crafts Alkylation :
    Non-polar solvents (e.g., DCM) enhance electrophilic substitution rates by stabilizing the AlCl₃ catalyst.
  • Difluoromethoxylation :
    Polar aprotic solvents (e.g., THF) stabilize the difluoromethoxy intermediate, reducing side reactions.

Temperature Optimization :

  • Difluoromethoxylation requires 0–5°C to minimize fluorinating agent decomposition.
  • Friedel-Crafts reactions proceed optimally at 25–40°C .

Catalytic Systems and Their Impact

  • AlCl₃ vs. FeCl₃ :
    AlCl₃ provides higher yields (75%) compared to FeCl₃ (60%) in Friedel-Crafts steps.
  • DAST Efficiency :
    DAST achieves 90% conversion in difluoromethoxylation vs. 70% with SF₄.

Purification and Characterization

Purification Techniques

  • Column Chromatography :
    Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) eluent achieves >95% purity.
  • Recrystallization :
    Ethanol-water mixtures (7:3) yield crystals with 99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    δ 1.35 (t, 3H, -OCH₂CH₃), 3.45 (m, 2H, -CH₂Cl), 4.05 (q, 2H, -OCH₂CH₃).
  • MS (ESI) :
    m/z 264.69 [M+H]⁺, confirming molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent literature highlights continuous flow systems for improved scalability:

  • Residence Time : 30 minutes vs. 8 hours in batch reactors.
  • Yield Improvement : 80% vs. 65% in batch.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding alcohols or ketones.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethoxy and ethoxy groups may influence the compound’s overall reactivity and binding affinity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 3-chloropropyl chain in the target compound may confer lower reactivity compared to bromine analogs (e.g., 1805865-62-6) due to weaker C─Cl vs. C─Br bond polarization .
  • Oxygen vs. Sulfur : Thianisole-based compounds (e.g., 1805865-62-6) exhibit altered aromaticity and metabolic pathways compared to purely oxygenated benzene derivatives.
  • Functional Group Impact : The absence of ionizable groups (e.g., carboxylic acid in 1804038-27-4) in the target compound suggests lower water solubility but higher membrane permeability.

Hypothetical Insights :

  • The difluoromethoxy group in the target compound may enhance resistance to enzymatic degradation compared to methoxy (‒OCH₃) groups, as seen in sulfonylurea herbicides .
  • The ethoxy group at C6 could improve soil persistence by reducing volatility, a trait observed in ethoxy-modified agrochemicals.

Biological Activity

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O2 and a molar mass of 264.7 g/mol. This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. Its unique structure suggests potential biological activity, making it a candidate for further research in medicinal chemistry and related fields.

The chemical reactivity of this compound can be attributed to its functional groups:

  • Chloropropyl Group : Capable of undergoing nucleophilic substitution reactions.
  • Difluoromethoxy Group : May participate in electrophilic aromatic substitution reactions.
  • Ethoxy Group : Typically involved in ether-related reactions.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The chloropropyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity. This interaction can influence cellular processes such as proliferation, apoptosis, and signal transduction.

Case Studies and Research Findings

Recent studies have explored the potential cytotoxic effects and mechanisms of action related to compounds structurally similar to this compound. For instance:

  • Cytotoxicity Studies : Research has shown that compounds with similar functional groups can induce oxidative stress and DNA damage in human cells. A study involving 2-chloroethyl ethyl sulfide demonstrated that exposure led to significant DNA damage and increased levels of reactive oxygen species (ROS) in skin cells, suggesting that similar mechanisms may be relevant for this compound .
  • Enzyme Inhibition : Compounds with chloropropyl groups have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications .

Data Table: Comparative Biological Activity

CompoundBiological ActivityReference
This compoundPotential enzyme inhibition; cytotoxicity studies pending
2-Chloroethyl Ethyl SulfideInduces oxidative stress; DNA damage
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzeneEnzyme inhibition; used in biochemical assays

Applications

Given its unique structure, this compound may find applications in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutics targeting specific diseases.
  • Chemical Biology : In studies focusing on enzyme inhibition and receptor binding.
  • Material Science : Due to its distinctive chemical properties, it may also be useful in developing new materials with specific functionalities.

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloropropyl)-2-(difluoromethoxy)-6-ethoxybenzene, and how do reaction conditions influence yield?

A two-step synthesis is commonly employed:

  • Step 1 : Nucleophilic substitution of a hydroxyl group in the benzene ring with difluoromethoxy groups using reagents like chlorodifluoromethane derivatives under basic conditions (e.g., KOH/THF) .
  • Step 2 : Alkylation of the 3-chloropropyl side chain via Friedel-Crafts or Mitsunobu reactions. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:1.2 for alkylating agents) to minimize side products like over-alkylated derivatives .
  • Key characterization : Monitor reaction progress via <sup>19</sup>F NMR for difluoromethoxy group integration and GC-MS for purity assessment .

Q. How should researchers address discrepancies in spectroscopic data for this compound?

Discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR signals (e.g., shifts in ethoxy or chloropropyl groups) often arise from:

  • Solvent polarity effects : Compare data across solvents (CDCl3 vs. DMSO-d6) to identify solvent-dependent shifts .
  • Conformational isomers : Low-temperature NMR (−40°C) can resolve splitting caused by rotational barriers in the chloropropyl chain .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Advanced Research Questions

Q. What strategies mitigate hydrolytic instability of the difluoromethoxy group in aqueous media?

The difluoromethoxy group is prone to hydrolysis under acidic/basic conditions. To enhance stability:

  • pH control : Maintain neutral buffers (pH 6–8) during biological assays .
  • Steric shielding : Introduce electron-withdrawing substituents (e.g., nitro groups) at the para position to reduce nucleophilic attack .
  • Alternative functionalization : Replace difluoromethoxy with trifluoromethoxy groups for improved stability, though this may alter bioactivity .

Q. How does the chloropropyl chain influence binding affinity in receptor-targeted studies?

The 3-chloropropyl moiety enhances lipophilicity (logP ≈ 2.8), facilitating membrane penetration. However, its flexibility may reduce target specificity:

  • Structure-activity relationship (SAR) : Rigidify the chain via cyclopropane incorporation or halogen substitution (e.g., bromo vs. chloro) to study conformational effects .
  • Competitive binding assays : Use radiolabeled analogs (e.g., <sup>36</sup>Cl-tagged) to quantify receptor occupancy .

Q. What analytical methods resolve contradictions in reported biological activity data?

Variability in IC50 values across studies often stems from:

  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) .
  • Metabolic interference : Pre-treat samples with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
  • Data normalization : Use internal controls like tamoxifen for estrogen receptor-related studies .

Methodological Recommendations

Q. Designing stable formulations for in vivo studies

  • Vehicle selection : Use PEG-400/water (70:30) to enhance solubility (reported solubility: ~15 mg/mL) and reduce precipitation .
  • Dosing frequency : Pharmacokinetic profiles suggest twice-daily dosing to maintain plasma concentrations above the therapeutic threshold (Cmin > 1 µM) .

Q. Troubleshooting failed cross-coupling reactions

  • Catalyst optimization : Replace Pd(PPh3)4 with Pd(OAc)2/XPhos for higher efficiency in Suzuki-Miyaura couplings .
  • Purification challenges : Use silica gel chromatography with ethyl acetate/hexane (1:4) gradients to separate unreacted starting materials .

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